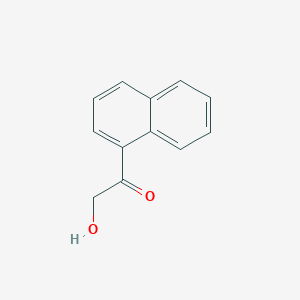

2-Hydroxy-1-(1-naphthyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

131496-21-4 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-hydroxy-1-naphthalen-1-ylethanone |

InChI |

InChI=1S/C12H10O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2 |

InChI Key |

BEIIYTIDGSZGDA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Pathways for 2-Hydroxy-1-(1-naphthyl)ethanone

The formation of this compound can be achieved through several synthetic routes, primarily involving the manipulation of naphthalene-based precursors.

One common approach to synthesizing this compound involves a multi-step process starting from readily available naphthalene (B1677914) derivatives. A representative, though not universally applicable, pathway could conceptually begin with a Friedel-Crafts acylation of a protected naphthol to introduce the acetyl group, followed by deprotection to reveal the hydroxyl functionality. While direct synthesis from 1-naphthalene ethyl ketone is not a standard documented method, a related compound, 1-acetyl-2-hydroxynaphthalene, can be synthesized from 1-naphthalene ethyl ketone. This process involves reaction with sodium hypochlorite (B82951) and caustic potash in ethanol, followed by neutralization with sodium hydroxide (B78521) and esterification with acetic anhydride. chembk.com Another method involves the reaction of 1-naphthalene ethyl ketone with bromine in the presence of potassium carbonate, followed by treatment with potassium bicarbonate and an alcohol-water solution, and finally, esterification with acetic anhydride. chembk.com

Catalytic methods offer an efficient alternative for the synthesis of related hydroxy naphthaldehydes. For instance, the Reimer-Tiemann reaction, which traditionally uses chloroform (B151607) and a strong base, can be adapted for the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) from 2-naphthol (B1666908) under heterogeneous catalysis conditions. orgsyn.orglookchem.com This method can provide the target aldehyde in high purity and good yield. lookchem.com While this produces the aldehyde and not the ketone, it highlights the use of catalytic strategies in functionalizing the naphthalene core at the desired position.

Strategies for Derivatization and Functionalization of the Ethanone Scaffold

The presence of the hydroxyl and ketone functional groups makes this compound an excellent starting material for a wide range of chemical transformations, leading to diverse molecular architectures.

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are readily synthesized from this compound through Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the ketone with various aromatic aldehydes. researchgate.netulpgc.es The use of a base, such as sodium hydroxide, facilitates the deprotonation of the methyl group of the ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. ulpgc.esscispace.com Subsequent dehydration yields the chalcone (B49325). ulpgc.es These reactions are often carried out in an alcoholic solvent. scispace.com

A variety of substituted benzaldehydes can be employed in this reaction, leading to a diverse library of naphthylchalcones. researchgate.net The general scheme for this synthesis is depicted below:

Scheme 1: General synthesis of chalcones from this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Substituted Aromatic Aldehyde | Base (e.g., NaOH) | Substituted 1-(1-hydroxynaphthalen-2-yl)-3-(substituted phenyl)prop-2-en-1-one |

This interactive table outlines the general components for the Claisen-Schmidt condensation to form chalcones.

The versatile scaffold of this compound can be elaborated into various heterocyclic systems. A notable example is the synthesis of thiazolidinones. This typically involves a multi-step process where the starting ketone is first converted into a Schiff base (imine) by condensation with a primary amine. researchgate.netconnectjournals.com The resulting imine is then subjected to a cyclization reaction with a thiol-containing carboxylic acid, such as thioglycolic acid, in a suitable solvent like dry benzene, to afford the thiazolidinone ring. connectjournals.com

Scheme 2: General synthesis of thiazolidinones from this compound.

| Intermediate | Reactant | Solvent | Product |

| Schiff base of this compound | Thioglycolic Acid | Dry Benzene | Thiazolidinone derivative |

This interactive table details the key components for the cyclization reaction to form thiazolidinones.

The carbonyl group of this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. researchgate.netresearchgate.netnih.gov This reaction is typically carried out by refluxing the ketone and the amine in an alcoholic solvent, sometimes with a catalytic amount of acid. researchgate.net The resulting Schiff bases are often crystalline solids and are of significant interest as ligands in coordination chemistry due to the presence of nitrogen and oxygen donor atoms. researchgate.netasianpubs.org These ligands can coordinate with various metal ions to form stable metal complexes. researchgate.netrsc.org

The synthesis of Schiff bases from this compound and various amines has been extensively reported, yielding a wide array of ligands with different electronic and steric properties. nih.gov For example, condensation with diamines can lead to the formation of bis-Schiff bases. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Primary Amine (e.g., L-histidine, sulfamethazine) | Ethanol | Schiff Base Ligand |

This interactive table illustrates the reactants and products in the synthesis of Schiff base ligands.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a C=C double bond). In molecules like 2-Hydroxy-1-(1-naphthyl)ethanone, which possess a hydroxyl group ortho to a carbonyl group, this equilibrium is influenced by various factors, most notably the surrounding solvent environment and the dynamics of proton movement.

The position of the keto-enol equilibrium is highly sensitive to the polarity of the solvent. This is because the keto and enol tautomers often exhibit different polarities, leading to differential stabilization by solvents of varying polarity. Generally, an increase in solvent polarity tends to favor the more polar tautomer. researchgate.net

In systems analogous to this compound, such as other ortho-hydroxy aromatic ketones, the enol form can be stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. masterorganicchemistry.com However, polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby influencing the equilibrium.

Studies on related 2-hydroxy Schiff bases have shown that the keto-amine form is favored in a range of polar and non-polar solvents, including DMSO, ethanol, and chloroform (B151607). researchgate.net In contrast, the enol-imine form is predominant in weakly polar solvents like deuterochloroform. researchgate.net For 2-hydroxynaphthylideneaniline, the absorbance of the keto form is proportional to the solvent's polarity, indicating that the proton donor-acceptor behavior of polar solvents plays a significant role in increasing the percentage of the keto tautomer. scispace.com Theoretical studies have also confirmed that increasing solvent polarity generally shifts the equilibrium toward the more polar enol form in β-ketonitriles. researchgate.net

The following table summarizes the effect of solvent polarity on the keto-enol equilibrium for a related compound, 2-hydroxynaphthylideneaniline, demonstrating the shift towards the keto form in different solvents.

Table 1: Keto-Enol Tautomeric Equilibrium Constant (KT) in Various Solvents

| Solvent | KT ([keto]/[enol]) | Reference |

|---|---|---|

| n-heptane | 1.960 | scispace.com |

| Cyclohexane | 1.942 | scispace.com |

| Carbon Tetrachloride (CCl4) | 1.530 | scispace.com |

| Chlorobenzene | 5.476 | scispace.com |

Proton transfer is the core process of tautomerization. In the excited state, this process can be exceptionally fast. Theoretical analyses of 1-hydroxy-2-acetonaphthone, a structural isomer of this compound, show that the proton transfer from the enol to the keto form in the first singlet excited state faces a very low energy barrier. nih.gov Quantum dynamics simulations predict this ultrafast proton transfer to be completed within approximately 25.5 femtoseconds, a finding that aligns well with experimental time-resolved spectroscopy results. nih.gov

The dynamics are not limited to the simple movement of a proton. These studies reveal a coupling between the proton transfer process and skeletal motions of the molecule, particularly low-frequency modes. nih.gov In the ground state, the proton transfer alone does not necessarily lead to a stable keto tautomer; it often requires a subsequent internal rotation of the newly formed O-H group. nih.gov This highlights the multi-dimensional nature of the potential energy surface governing the tautomerization reaction. The entire process, from excitation to relaxation via proton transfer, is a key deactivation pathway for the excited molecule. wikipedia.orgnih.gov

Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) Pathways in Naphthyl-containing Systems

Upon absorption of light, molecules can be promoted to an electronic excited state. In molecules with distinct electron-donating and electron-accepting moieties, this excitation can trigger a redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). ossila.com When this charge transfer facilitates the movement of a proton, the phenomenon is termed Excited-State Intramolecular Proton Transfer (ESIPT). wikipedia.org Naphthyl-containing systems are excellent platforms for studying these phenomena due to the photophysical properties of the naphthalene (B1677914) ring.

ESIPT is essentially a photo-induced tautomerization. wikipedia.org The process begins with the photoexcitation of the stable ground-state tautomer (often the enol form) to its excited state. From here, an ultrafast proton transfer occurs, creating an excited-state tautomer (the keto form), which is unstable in the ground state. nih.govwikipedia.org This excited keto tautomer then relaxes to its ground state by emitting a photon, resulting in a fluorescence that is significantly red-shifted (a large Stokes shift) compared to the absorption wavelength. wikipedia.org

In some naphthyl systems, such as 2-(2-aminophenyl)naphthalene, ESIPT has been observed where a proton is transferred from an amino group to a carbon atom of the naphthalene ring. nih.gov This process is facilitated by a redistribution of charge in the excited state and requires the presence of water molecules to populate the specific photoreactive state. nih.gov Similarly, studies on 1,8-dihydroxy-2-naphthaldehyde (B1514563) have revealed a stepwise double proton transfer in the excited state. nih.gov The design of molecules exhibiting ESIPT is an active area of research, with applications in fluorescent probes, sensors, and optical materials. nih.govrsc.org

ICT processes in naphthyl-based molecules have also been harnessed for detecting protein aggregates. nih.gov Newly synthesized naphthalene-based twisted intramolecular charge transfer (TICT) molecules show a significant increase in fluorescence intensity upon binding to protein aggregates, making them highly sensitive probes. nih.gov

Aggregation-Induced Emission (AIE) Mechanisms in Naphthyl-containing Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the Restriction of Intramolecular Rotations (RIR). researchgate.net In dilute solutions, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations and vibrations. In the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence. acs.org

Several naphthyl-containing systems have been shown to exhibit AIE. For instance, naphthalene diimide (NDI) derivatives can form stable nanoparticles that are highly emissive. rsc.orgmonash.edu The self-assembly of these molecules into ordered structures, such as J-type aggregates, restricts the intramolecular rotation and leads to bright emission. researchgate.net The AIE properties of these materials make them suitable for applications such as chemical sensors and intracellular imaging. researchgate.netnih.gov For example, a naphthalimide-derived Schiff base with AIE characteristics has been developed as a fluorescent sensor for Cu2+ ions. nih.gov The aggregation of the molecule in an aqueous medium activates the ESIPT process, leading to fluorescence, which is then selectively quenched by the addition of copper ions. nih.gov

The study of AIE in naphthyl-containing systems provides a powerful strategy for developing novel solid-state emitters and sensitive fluorescent probes with a wide range of potential applications. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the specific arrangement of atoms in 2-Hydroxy-1-(1-naphthyl)ethanone can be unequivocally assigned.

The ¹H NMR spectrum of this compound provides critical information about the number and chemical environment of the protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring system typically appear as a complex series of multiplets in the downfield region of the spectrum, a characteristic feature of fused aromatic rings. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing acetyl group.

A key feature in the ¹H NMR spectrum is the singlet corresponding to the methyl protons of the acetyl group. The protons of the methylene (B1212753) group adjacent to the carbonyl function also give rise to a distinct signal. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.22 - 8.57 | Multiplet |

| Hydroxyl-H | 12.82 | Singlet |

| Acetyl-CH₃ | 2.50 (approx.) | Singlet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented is a representative compilation from various sources.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically found at a very downfield chemical shift, typically above 200 ppm. The carbons of the naphthalene ring appear in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the hydroxyl and acetyl substituents. The methyl carbon of the acetyl group appears at a significantly upfield chemical shift.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | > 200 |

| Aromatic-C | 108.52 - 160.78 |

| Acetyl-CH₃ | ~25-30 |

Note: The data presented is a representative compilation from various sources. Precise assignments of individual aromatic carbons often require advanced 2D NMR techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

A strong and sharp absorption band is observed in the region of 1650-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group. The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band typically appearing in the range of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are observed as a series of sharp peaks around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |

| C=O Stretch (Ketone) | 1650 - 1700 | Sharp, Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 186.21 g/mol . nih.gov

Under electron ionization, the molecule undergoes fragmentation, leading to the formation of various daughter ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this compound may involve the loss of the methyl group (CH₃) or the entire acetyl group (CH₃CO). The NIST WebBook provides mass spectral data for the isomeric compound Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, which has a molecular weight of 174.1959. nist.gov Another related compound, Ethanone, 2-hydroxy-1-phenyl-, has a molecular weight of 136.1479. nist.gov

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | 186 | Molecular Ion |

| [M - CH₃]⁺ | 171 | Loss of a methyl group |

| [M - COCH₃]⁺ | 143 | Loss of an acetyl group |

Note: The relative intensities of the fragment ions can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the naphthalene ring system. The presence of the hydroxyl and acetyl groups as substituents on the naphthalene core influences the energy of these transitions and, consequently, the wavelengths of maximum absorption (λ_max).

The absorption spectrum of 1-naphthyl acetate (B1210297), a related compound, shows similarities to that of naphthalene but is broader and shifted to longer wavelengths. researchgate.net Experimental spectra of naphthalene and 1-naphthyl acetate reveal three main absorption regions: 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net For 1-naphthol (B170400) and 2-naphthol (B1666908) in n-hexane, the S₀ → S₁ (¹Lₐ) and S₀ → S₂ (¹Lₐ) electronic transitions are observed, with the exact positions varying between the two isomers. researchgate.net

This technique is also valuable for studying tautomerism, as different tautomeric forms of the molecule would likely exhibit distinct UV-Vis absorption spectra.

Table 5: Representative UV-Vis Absorption Data

| Transition | λ_max (nm) | Solvent |

| π → π | ~280 - 350 | Ethanol/Methanol |

| π → π | ~220 - 250 | Ethanol/Methanol |

Note: The λ_max values and molar absorptivities are dependent on the solvent used.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Interactions

A key aspect that can be investigated through X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or more extended networks in the crystal lattice. These interactions play a crucial role in determining the packing of the molecules in the crystal and influence the physical properties of the solid. For the related compound 2-hydroxy-1-naphthaldehyde (B42665), the crystal structure reveals details of its molecular geometry. nih.govresearchgate.net The Cambridge Structural Database contains crystal structure data for 1-Hydroxy-2-acetylnaphthalene, which is an isomer of the title compound. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic structure and molecular geometry of 2-Hydroxy-1-(1-naphthyl)ethanone and its isomers. A comparative study of 2-acetyl-1-naphthol and its isomer, 1-acetyl-2-naphthol, has revealed significant differences in their thermodynamic stability. Computational studies, in conjunction with experimental data, have shown that 2-acetyl-1-naphthol is the more thermodynamically stable isomer in both the crystalline and gas phases. nih.gov

Computational methods, such as the G3(MP2)//B3LYP composite method, have been employed to optimize the geometries and determine the energies of these isomers in the gaseous state. The calculated gas-phase enthalpies of formation show excellent agreement with experimental values derived from combustion calorimetry and the Knudsen effusion method. nih.gov This agreement underscores the reliability of DFT in predicting the energetic properties of such compounds.

| Compound | Gas-Phase Enthalpy of Formation (Experimental, kJ·mol⁻¹) | Gas-Phase Enthalpy of Formation (Computational, kJ·mol⁻¹) | Crystalline Phase Stability |

|---|---|---|---|

| 2-Acetyl-1-naphthol | -165.9 ± 3.4 | -164.9 | More Stable |

| 1-Acetyl-2-naphthol | -136.1 ± 3.4 | -137.2 | Less Stable |

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations have been instrumental in predicting and interpreting the spectroscopic parameters of this compound and related compounds. DFT calculations of vibrational frequencies, using methods like B3LYP with a 6-31G(d) basis set, have been used to analyze the infrared and Raman spectra. The calculated frequencies are often scaled to better match experimental data. nih.gov For instance, statistical thermodynamics via calculated vibrational frequencies have been used to determine the standard molar heat capacity at constant pressure in the gaseous phase for both 2-acetyl-1-naphthol and its isomer. nih.gov

Furthermore, computational studies on related naphthol derivatives provide a framework for understanding the spectroscopic behavior of this compound. For example, studies on 1- and 2-naphthol (B1666908) have utilized electronic structure calculations to interpret their rotational spectra and understand the non-covalent interactions within the molecules. smu.edu Similarly, the assignment of ¹H and ¹³C NMR chemical shifts can be aided by DFT calculations, as demonstrated in studies of related aromatic compounds. researchgate.netnih.gov

Computational Approaches for Tautomeric Stability and Interconversion Barriers

The phenomenon of tautomerism in this compound, specifically the keto-enol equilibrium, has been a subject of computational investigation. The gas-phase tautomeric equilibrium between the enol and keto forms of o-acetylnaphthol isomers has been analyzed using Boltzmann's distribution based on their computed energies. nih.gov

Computational studies on analogous systems, such as Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), have employed DFT calculations to assess tautomeric equilibria. These studies have shown a slight preference for the imine tautomer in solution, a finding supported by DFT calculations in the gas phase and with the inclusion of solvent effects through models like the SMD model. nih.govsigmaaldrich.com For this compound, the enol form is stabilized by an intramolecular hydrogen bond, which influences the position of the tautomeric equilibrium. asianpubs.org

The investigation of interconversion barriers between tautomers is another area where computational chemistry provides valuable insights. For related compounds like 2-(2-hydroxyphenyl)-1-azaazulene, DFT has been used to study the tautomerization process, revealing that the enol form is both thermodynamically and kinetically more stable than the keto tautomer. acs.org Such computational protocols can be applied to determine the energy barriers for the keto-enol interconversion in this compound.

Modeling of Non-Linear Optical (NLO) Properties

While specific studies on the non-linear optical (NLO) properties of this compound are not extensively documented, computational modeling provides a powerful tool for predicting these properties. DFT and time-dependent DFT (TD-DFT) are the primary methods used to investigate the NLO response of organic molecules. rsc.org

For related naphthyridine and naphthalimide derivatives, computational studies have been conducted to calculate NLO parameters. rsc.orgnih.gov These studies typically involve the calculation of the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. The frontier molecular orbitals (HOMO and LUMO) and their energy gap are analyzed to understand the charge transfer characteristics that are crucial for NLO activity. rsc.org It has been shown that the introduction of electron-donating and electron-accepting groups can enhance the NLO properties of aromatic systems. researchgate.net The computational investigation of this compound's NLO properties would likely involve similar methodologies to predict its potential for applications in optoelectronics.

| Method | Calculated Parameters | Relevance |

|---|---|---|

| DFT (e.g., B3LYP) | First hyperpolarizability (β), Dipole moment (μ) | Predicts second-order NLO response. rsc.orgresearchgate.net |

| TD-DFT | Excitation energies, Oscillator strengths | Investigates electronic transitions related to NLO phenomena. rsc.org |

| FMO Analysis | HOMO-LUMO energy gap | Correlates with molecular reactivity and charge transfer. rsc.org |

Investigations of Host-Guest Interactions and Complexation (e.g., with metal ions)

The potential of this compound to act as a ligand in host-guest complexes, particularly with metal ions, can be effectively studied through computational methods. The presence of both a hydroxyl and a carbonyl group provides suitable sites for chelation.

While direct computational studies on the complexation of this compound with metal ions are limited, research on related systems provides a clear methodological framework. For instance, DFT calculations have been used to study the formation of pillar researchgate.netarene-based nih.govrotaxanes with salicylaldimine stoppers and their subsequent sensing of Zn²⁺ ions. rsc.org These studies often involve geometry optimization of the complex to determine the binding mode and calculation of the binding energy to assess the stability of the host-guest system. Natural Bond Orbital (NBO) analysis can also be employed to understand the nature of the coordinate bonds between the ligand and the metal ion. The insights gained from such computational approaches are valuable for the design of new metal complexes with specific properties and applications.

Functional Applications in Chemical Research

Development of Fluorescent Probes for Specific Analyte Detection (e.g., Copper(II) Ions)

The unique photophysical properties of the naphthalene (B1677914) moiety make 2-Hydroxy-1-(1-naphthyl)ethanone and its derivatives excellent candidates for the construction of fluorescent probes. These sensors are designed to detect specific ions, such as copper(II) (Cu²⁺), which is an essential trace element in biological systems but can be toxic at elevated concentrations.

Ligand Design for Metal Ion Coordination and Sensing

The design of effective fluorescent probes hinges on the creation of a ligand that can selectively bind to the target metal ion. The this compound structure provides a key bidentate binding site through its hydroxyl (-OH) and carbonyl (C=O) groups. This arrangement allows for the chelation of metal ions.

This core structure is frequently expanded upon by synthesizing derivatives, such as Schiff bases, to enhance binding affinity and selectivity. Schiff bases are formed by the condensation of the ketone with a primary amine. This reaction introduces an imine (-C=N-) group, adding a nitrogen atom to the coordination sphere, which often improves the stability and selectivity of the metal-ligand complex. For instance, Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde (B42665) are well-established as versatile mixed-donor ligands in coordination chemistry and have been successfully employed in sensors for Cu²⁺ and other metal ions. nih.govmedcraveonline.com The resulting N,O-donor set from the imine nitrogen and the phenolic oxygen creates a stable coordination environment for metal ions like Cu²⁺. nih.govresearchgate.net

The general strategy involves creating a molecule where the binding of the metal ion alters the electronic properties of the fluorophore (the naphthalene ring system), leading to a change in its fluorescence.

Mechanistic Basis of Fluorescent Response to Analytes

The detection mechanism of these fluorescent probes is typically based on processes that modulate the fluorescence emission upon analyte binding. For probes designed for paramagnetic ions like Cu²⁺, a common mechanism is fluorescence quenching. medcraveonline.com

Fluorescence Quenching: The inherent fluorescence of the naphthalene moiety can be "turned off" or quenched upon binding to Cu²⁺. This occurs because the paramagnetic nature of the Cu²⁺ ion provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus inhibiting the emission of light. medcraveonline.com A positional isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone, has demonstrated this "turn-off" switching behavior, acting as a selective fluorescent receptor for Cu²⁺ ions in an aqueous medium. medcraveonline.com

Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET): In other designs, the binding of a metal ion can restrict intramolecular rotation or block a photoinduced electron transfer (PET) process. In a PET sensor, the fluorophore is linked to a receptor with a quenching group. In the absence of the target ion, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding the ion, the receptor's energy levels are altered, inhibiting PET and "turning on" the fluorescence. While not specifically detailed for this compound itself, these are common mechanisms for related Schiff base and naphthalimide-based probes. nih.govnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): The intramolecular hydrogen bond between the hydroxyl and carbonyl groups in this compound and its derivatives can facilitate an ESIPT process, which is sensitive to the molecular environment. nih.gov Metal ion binding can disrupt or modify this process, leading to a detectable change in the fluorescence spectrum.

Role in the Design of Novel Bioactive Scaffolds

The naphthalene ring is a recognized pharmacophore present in several approved drugs, and its derivatives are actively investigated for a range of therapeutic applications. derpharmachemica.comekb.eg this compound serves as a versatile starting material for synthesizing novel bioactive compounds, particularly those with antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties of Derivatives

Derivatives of this compound, especially chalcones, have been synthesized and evaluated for their antimicrobial activity. Chalcones are α,β-unsaturated ketones formed via a Claisen-Schmidt condensation between a ketone (like this compound) and an aldehyde. researchgate.net Structure-activity relationship (SAR) studies help to identify the chemical features responsible for their biological effects.

For naphthyl-containing derivatives, several structural features have been shown to influence antimicrobial potency:

The Naphthyl Moiety: The lipophilic nature of the naphthalene ring can enhance the ability of a molecule to penetrate microbial cell membranes. researchgate.net

Substituents on Aromatic Rings: The type and position of substituents on the aromatic rings of chalcone (B49325) derivatives significantly impact their activity. For example, in a series of naphthylamine derivatives incorporating a thiazolidinone moiety, compounds with nitronaphthylamine substituents possessed notable antibacterial and antifungal properties. nih.gov

Formation of Heterocyclic Systems: Cyclization of naphthyl-containing precursors into more complex heterocyclic systems, such as naphthofurans or oxazines, has been shown to yield compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comsemanticscholar.orgresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) for selected naphthalene derivatives against various microbial strains, illustrating the potential of this chemical class.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Naphthylamine Thiazolidinone Derivatives | Staphylococcus aureus | Similar to aminopenicillins | nih.gov |

| Naphthylamine Thiazolidinone Derivatives | Bacillus subtilis | Similar to aminopenicillins | nih.gov |

| Naphthylamine Thiazolidinone Derivatives | Escherichia coli | 500-1000 | nih.gov |

| Naphthylamine Thiazolidinone Derivatives | Klebsiella pneumoniae | 500-1000 | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 0.1-0.4 µM | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa | 0.1-0.4 µM | nih.gov |

Mechanistic Basis of Cellular Interactions (e.g., selective binding with cancer cells' protein)

Chalcones derived from this compound have demonstrated significant cytotoxic activity against various cancer cell lines, particularly leukemia cells. researchgate.net Research into their mechanism of action reveals that these compounds can induce cancer cell death through multiple pathways.

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Naphthylchalcones have been shown to cause morphological changes characteristic of apoptosis, activate caspases (key enzymes in the apoptotic cascade), and lead to the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net One study found that a specific methoxylated naphthylchalcone reduced the mitochondrial membrane potential and altered the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. researchgate.net

Cell Cycle Arrest: These compounds can also interfere with the cell cycle, preventing cancer cells from proliferating. A synthetic naphthylchalcone was found to induce S and G2-M phase arrest in human leukemia cells, effectively halting cell division.

Targeting Signaling Pathways: The cytotoxic effects can be mediated by specific cellular signaling pathways. The apoptosis induced by certain naphthylchalcones was attenuated by inhibitors of c-Jun N-terminal kinases (JNK) and phosphoinositide 3-kinase (PI3K), suggesting these pathways are involved in the compound's mechanism of action.

Importantly, some of these synthetic chalcones have shown selective cytotoxicity, being more potent against tumor cells while being non-cytotoxic to normal cells and non-hemolytic to red blood cells. researchgate.net This selectivity is a critical attribute for the development of new anticancer agents.

The table below presents the cytotoxic activity of a representative naphthylchalcone derivative (A23) against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 3.1 | researchgate.net |

| Kasumi | Acute Myeloid Leukemia | 3.8 | researchgate.net |

| Jurkat | Acute T-cell Leukemia | 4.2 | researchgate.net |

| CEM | Acute Lymphoblastic Leukemia | 5.8 | researchgate.net |

| HL-60 | Acute Promyelocytic Leukemia | 6.2 | researchgate.net |

| U-937 | Histiocytic Lymphoma | 4.7 |

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Synthetic Routes

The traditional synthesis of 2-Hydroxy-1-(1-naphthyl)ethanone often involves Friedel-Crafts acylation, which can utilize harsh catalysts and solvents. nih.govbeilstein-journals.org Future research is increasingly focused on developing more environmentally benign and efficient synthetic methodologies.

Microwave-Assisted Synthesis: A promising green approach is the use of microwave-assisted synthesis. This technique has been shown to significantly accelerate organic reactions, often leading to higher yields and reduced by-product formation with shorter reaction times. researchgate.netresearchgate.netmdpi.com The application of microwave irradiation to the synthesis of this compound and its derivatives could offer a more sustainable alternative to conventional heating methods. researchgate.net

Photocatalysis: Photocatalytic strategies represent a frontier in green synthesis, utilizing light energy to drive chemical reactions. rsc.orgacs.org The development of a photocatalytic system for the synthesis of this compound could offer a novel and sustainable route, potentially operating under mild conditions. rsc.org

A comparison of traditional and potential green synthetic methods is presented below:

| Feature | Traditional Friedel-Crafts Acylation | Potential Green Synthetic Routes |

| Catalyst | Lewis acids (e.g., AlCl₃) | Solid acids, Photocatalysts |

| Energy Input | Conventional heating | Microwave irradiation, Light energy |

| Solvents | Often chlorinated hydrocarbons | Greener solvents, solvent-free conditions |

| Work-up | Aqueous work-up, catalyst quenching | Simple filtration, catalyst recycling |

| Sustainability | Lower | Higher |

Development of Advanced Materials Based on this compound Derivatives

The unique photophysical and chemical properties of the naphthyl moiety make this compound an attractive building block for advanced materials.

Nanocomposites: Derivatives of this compound, such as 2-hydroxy-1-naphthaldehyde (B42665), have been successfully incorporated into nanocomposites. For instance, a nanocomposite of Fe₃O₄@chitosan-polyacrylamide linked with 2-hydroxy-1-naphthaldehyde has been synthesized for the removal of dyes from aqueous solutions, demonstrating the potential of these derivatives in environmental remediation applications.

Metal-Organic Frameworks (MOFs): The development of new metal-organic frameworks (MOFs) using complex organic ligands is a rapidly growing field. nih.govberkeley.edu The "one-pot" synthesis strategy, where the organic ligand is formed in situ during the MOF construction, is particularly promising for creating novel materials from simple precursors. nih.gov The structural features of this compound make it a candidate for designing new ligands for MOFs with potential applications in gas storage, separation, and catalysis. nih.govberkeley.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new chemical compounds. nih.govresearchgate.netnih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activities and physicochemical properties of new, untested derivatives of this compound. researchgate.netnih.gov This computational screening can significantly reduce the time and cost associated with synthesizing and testing new compounds. researchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their desired properties. nih.gov

Generative Models: AI can also be used to design novel molecular structures with desired properties. By learning the underlying patterns in chemical data, generative models can propose new derivatives of this compound that are optimized for specific applications, such as enhanced fluorescence or specific biological targets.

Data-Driven Discovery: The use of large chemical databases and machine learning can help identify promising starting points for the development of new materials and probes based on the this compound scaffold. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML models to predict properties like solubility, toxicity, and biological activity. figshare.com | Faster screening of virtual libraries of derivatives, prioritizing synthetic efforts. |

| QSAR Modeling | Establishing mathematical relationships between chemical structure and biological activity. nih.gov | Rational design of derivatives with enhanced potency and selectivity. |

| Generative Design | AI algorithms propose novel molecular structures with desired characteristics. | Discovery of entirely new derivatives with optimized performance for specific applications. |

Cross-disciplinary Applications in Chemical Biology and Sensing Technologies

The inherent fluorescence and reactive carbonyl and hydroxyl groups of this compound and its derivatives make them valuable tools in chemical biology and sensing. biosynth.com

Fluorescent Probes: 1-(2-Hydroxy-1-naphthyl)ethan-1-one has been identified as a fluorescent probe for the detection of copper(II) ions. biosynth.com Furthermore, related naphthaldehyde derivatives have been developed into fluorescent probes for other analytes like sulfites and bisulfites. nih.gov Future research will likely focus on fine-tuning the selectivity and sensitivity of these probes for a wider range of metal ions, anions, and biologically relevant molecules.

Biosensing and Bioimaging: The fluorescence properties of these compounds, coupled with their potential to interact with biological molecules, open up possibilities for their use in biosensing and cellular imaging. biosynth.com For instance, their selective binding to cancer cells suggests potential applications in diagnostics or as probes to study cellular processes. biosynth.com The modification of the this compound scaffold to include specific targeting moieties could lead to the development of highly specific probes for various diseases.

Drug Modification and Zwitterion Formation: The condensation reaction of the related 2-hydroxy-1-naphthaldehyde with primary amine functionalized drugs has been shown to produce new organic zwitterionic compounds. rsc.org This approach to drug modification could be explored with this compound to alter the properties of existing pharmaceuticals or to create new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-1-(1-naphthyl)ethanone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using naphthalene derivatives and acetylating agents. A modified Nencki method (refluxing with glacial acetic acid and ZnCl₂ as a catalyst) is effective for introducing hydroxyl groups in aromatic systems . Purity optimization involves recrystallization in ethanol or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent. Monitoring via TLC (Rf ~0.5) ensures reaction completion.

| Synthesis Conditions | Details |

|---|---|

| Catalyst | ZnCl₂ (fused) |

| Solvent | Glacial acetic acid |

| Temperature | Reflux (110–120°C) |

| Workup | Neutralization with NaHCO₃ |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and O–H stretch (broad, 3200–3500 cm⁻¹) confirm functional groups .

- NMR :

- ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (δ 5.2 ppm, exchangeable), and acetyl methyl (δ 2.6 ppm) .

- ¹³C NMR : Carbonyl carbon at δ 205–210 ppm, aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 200–202 (exact mass depends on isotopic composition) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : While direct toxicological data is limited, structural analogs (e.g., naphthalene derivatives) suggest precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation of dust/aerosols .

- Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks . For example:

- Key Parameters :

- Space group: Monoclinic (P2₁/c)

- Unit cell dimensions: a = 8.2 Å, b = 10.5 Å, c = 12.3 Å

- R-factor: <0.05 for high-resolution data .

- Challenges include crystal twinning; data collection at low temperature (100 K) improves resolution .

Q. What strategies address low yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization involves:

-

Catalyst Screening : Lewis acids (e.g., FeCl₃, AlCl₃) vs. Brønsted acids (H₂SO₄) .

-

Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic substitution .

-

Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves yield by 15–20% .

Catalyst Comparison Yield (%) ZnCl₂ 65 FeCl₃ 72 H₂SO₄ 58

Q. How does the hydroxyl group influence the compound’s reactivity in further derivatization?

- Methodological Answer : The hydroxyl group enables:

- Protection/Deprotection : Use of silyl ethers (TMSCl) or benzyl ethers for selective acylation .

- Oxidation : Conversion to ketones via Jones reagent (CrO₃/H₂SO₄) .

- Hydrogen Bonding : Stabilizes transition states in nucleophilic aromatic substitution (e.g., nitration at the ortho position) .

Data Contradictions and Validation

- IR vs. NMR Data : Discrepancies in hydroxyl proton signals may arise from solvent-dependent hydrogen bonding. DMSO-d₆ stabilizes O–H, shifting δ to 5.5 ppm, while CDCl₃ shows broader peaks .

- Synthetic Yields : Variability in ZnCl₂-catalyzed reactions (55–70%) highlights the need for strict moisture control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.